

TC-I 15's effect on collagen-binding integrins

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Compound of Interest					
Compound Name:	TC-I 15				
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An In-depth Technical Guide to the Effects of TC-I 15 on Collagen-Binding Integrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor **TC-I 15** and its interaction with collagen-binding integrins. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a critical resource for research and development in fields such as thrombosis, cancer metastasis, and fibrosis.

Core Function and Mechanism

TC-I 15 is recognized as a potent, allosteric inhibitor of the $\alpha2\beta1$ integrin, a key receptor for collagen.[1] Its mechanism of action is proposed to involve binding to the I-like domain of the $\beta1$ subunit, which locks the integrin into an inactive conformation.[2] This allosteric inhibition prevents the conformational changes necessary for high-affinity ligand binding and subsequent downstream signaling.[2] While initially identified as an $\alpha2\beta1$ inhibitor, further studies have revealed a broader specificity, with significant activity against other collagen-binding integrins. [3][4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of **TC-I 15** has been quantified across various cell types and conditions. The following table summarizes the key IC50 values, demonstrating its potency and context-dependent efficacy.



Target Integrin	Cell Type/System	Substrate/Con dition	IC50 Value	Reference
α2β1	Human Platelets	Type I Collagen (Static)	12 nM	
Human Platelets	Type I Collagen (Flow)	715 nM		
C2C12 cells	GFOGER peptide	26.8 μM (or < 30 μM)	[1][3]	_
C2C12 cells	GLOGEN peptide	0.4 μM (or < 1 μM)	[1][3]	_
HT1080 cells	GFOGER peptide	4.53 μΜ	[3][4]	
α1β1	C2C12 cells	GFOGER peptide	23.6 μΜ	[1]
C2C12 cells	GLOGEN peptide	24.4 μΜ	[1]	
α11β1	C2C12 cells	-	Weakly inhibits	[3][4]
α10β1	C2C12 cells	-	No effect	[3][4]

Note: GFOGER is a high-affinity synthetic collagen peptide motif for collagen-binding integrins, while GLOGEN is a lower-affinity motif.[3] The significantly lower IC50 value for $\alpha2\beta1$ on the GLOGEN substrate suggests a competitive mechanism of action.[3][4]

Selectivity Profile

TC-I 15 displays a distinct selectivity profile. It is highly potent against $\alpha2\beta1$ but also inhibits $\alpha1\beta1$ with similar potency in cellular adhesion assays.[1][3] At higher concentrations, it can also weakly inhibit $\alpha11\beta1$.[3][4] Importantly, it does not affect $\alpha10\beta1$.[3][4] Further studies have shown that **TC-I 15** does not inhibit other $\beta1$ integrins such as $\alpha3\beta1$, $\alpha5\beta1$, or $\alpha6\beta1$, nor does it affect $\alpha\nu\beta3$ or $\alpha11b\beta3$ at concentrations exceeding 1000 nM, indicating its specificity for a subset of collagen-binding integrins.[3] This makes it a useful tool for studying processes where



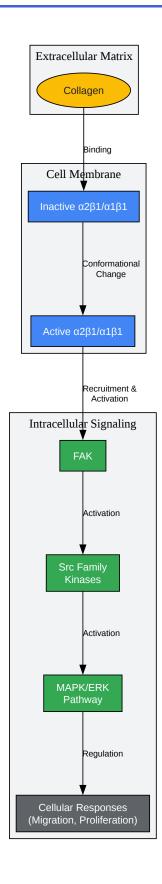
 $\alpha1\beta1$ and $\alpha2\beta1$ are the primary active integrins, such as on platelets, which do not express $\alpha1\beta1$ or $\alpha11\beta1.[3]$

Signaling Pathways and Inhibition

Integrins act as crucial bidirectional signaling molecules, linking the extracellular matrix (ECM) to the intracellular cytoskeleton and activating downstream signaling cascades.[3] Upon binding to collagen, integrins like α2β1 cluster and recruit adaptor proteins such as talin and kindlin to their cytoplasmic tails.[5] This leads to the activation of Focal Adhesion Kinase (FAK), which in turn activates Src family kinases and subsequent pathways like the MAPK/ERK cascade, influencing cell migration, proliferation, and survival.[6]

TC-I 15 disrupts the initial step of this process. By locking the integrin in an inactive state, it prevents high-affinity binding to collagen, thereby inhibiting the recruitment of FAK and the initiation of the entire downstream signaling cascade.

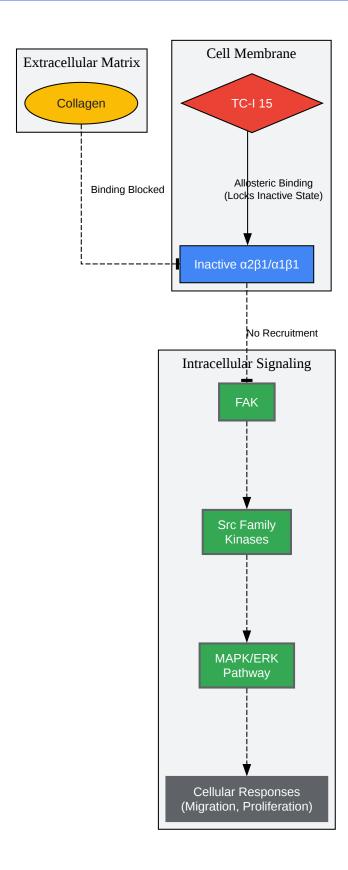




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Caption: Standard signaling pathway of collagen-binding integrins.









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